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4-Hydrazinyl-3-nitroquinoline Documentation Hub

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  • Product: 4-Hydrazinyl-3-nitroquinoline
  • CAS: 23589-54-0

Core Science & Biosynthesis

Foundational

Molecular weight and exact mass of 4-hydrazinyl-3-nitroquinoline

[label="4-Hydrazinyl-3-nitro- Nucleophilic aromatic substitution (SNAr) mechanism for 4-hydrazinyl-3-nitroquinoline. Step-by-Step Protocol: Self-Validating Synthesis Objective: Achieve high-yield S N​ Ar while strictly p...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4-Hydrazinyl-3-nitro-

Nucleophilic aromatic substitution (SNAr) mechanism for 4-hydrazinyl-3-nitroquinoline.
Step-by-Step Protocol: Self-Validating Synthesis

Objective: Achieve high-yield S N​ Ar while strictly preventing the over-reduction of the nitro group by hydrazine.

  • Substrate Dissolution: Suspend 1.0 equivalent of 4-chloro-3-nitroquinoline in absolute ethanol (10 mL/mmol) in a round-bottom flask.

    • Causality: Ethanol provides partial solubility for the starting material but acts as an antisolvent for the highly polar hydrazinyl product, driving the reaction forward via precipitation.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

    • Causality: Hydrazine is a potent reducing agent. Maintaining near-freezing temperatures kinetically suppresses the unwanted reduction of the 3-nitro group to an amine, ensuring absolute chemoselectivity for the S N​ Ar pathway.

  • Nucleophilic Addition: Add 2.5 equivalents of hydrazine hydrate (80% aqueous solution) dropwise over 15 minutes under vigorous magnetic stirring.

    • Causality: Dropwise addition prevents localized concentration spikes and mitigates exothermic heat generation, preventing bis-substitution or polymerization.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The protocol validates itself when the UV-active starting material spot disappears, replaced by a highly polar, visually distinct bright orange/yellow precipitate in the flask.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold ethanol and diethyl ether.

    • Causality: Ice-cold ethanol removes residual hydrazine and unreacted electrophile without dissolving the target product.

  • Drying: Dry the solid in a vacuum desiccator over P 2​ O 5​ for 12 hours to yield the pure product.

Analytical Characterization Workflow

To verify the structural integrity of the synthesized compound, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is employed. In positive Electrospray Ionization (ESI+) mode, the exact mass is utilized to confirm the elemental composition.

Table 2: HRMS Diagnostic Ions (Positive Ion Mode)
Ion SpeciesFormulaTheoretical m/zDiagnostic Significance
[M+H] + C 9​ H 9​ N 4​ O 2+​ 205.0720Confirms the monoisotopic exact mass of the parent molecule.
[M+Na] + C 9​ H 8​ N 4​ O 2​ Na + 227.0540Common sodium adduct confirming the parent mass.
[M+H-NH 3​ ] + C 9​ H 6​ N 3​ O 2+​ 188.0455Primary fragmentation pathway; confirms the presence of the terminal primary amine on the hydrazine moiety.

Applications in Heterocyclic Drug Discovery

The strategic positioning of the hydrazine and nitro groups makes 4-hydrazinyl-3-nitroquinoline an indispensable precursor in medicinal chemistry[1]. Upon reduction of the nitro group to an amine, the resulting 3-amino-4-hydrazinylquinoline can undergo cyclocondensation with various orthoesters or carboxylic acids to yield 1,2,4-triazino[5,6-c]quinolines . These fused polycyclic systems are heavily investigated in high-throughput screening for their potent antimicrobial, antiviral, and antitumoral properties[2].

DrugDiscovery Precursor 4-Hydrazinyl-3-nitroquinoline Cyclization Ring Closure (Orthoesters / Heat) Precursor->Cyclization Triazino 1,2,4-Triazino[5,6-c]quinolines Cyclization->Triazino Screening High-Throughput Screening (Antimicrobial / Antitumor) Triazino->Screening Lead Lead Compound Identification Screening->Lead

Application of 4-hydrazinyl-3-nitroquinoline in heterocycle drug discovery.

References

  • Molport Chemical Database. "4-hydrazinyl-3-nitroquinoline | Molport-031-764-006". Molport. Available at:[Link]

  • ChemSrc Database. "4-Chloro-3-nitroquinoline | CAS#:39061-97-7". ChemSrc. Available at:[Link]

  • ChemSrc Database. "3,3-dimethyl-2H-[1,2,4]triazino[5,6-c]quinoline | CAS#: 23589-54-0". ChemSrc. Available at:[Link]

Sources

Exploratory

Electronic Structure and HOMO-LUMO Gap Dynamics of 4-Hydrazinyl-3-Nitroquinoline: A Push-Pull Fluorophore System

Executive Summary: The Push-Pull Architecture In the realm of rational drug design and organic optoelectronics, the quinoline scaffold serves as a privileged architecture. Among its functionalized derivatives, 4-hydrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Push-Pull Architecture

In the realm of rational drug design and organic optoelectronics, the quinoline scaffold serves as a privileged architecture. Among its functionalized derivatives, 4-hydrazinyl-3-nitroquinoline (CAS: 23589-54-0) represents a fascinating case study in molecular orbital engineering.

The molecule is characterized by a pronounced "push-pull" electronic system. The highly electron-donating hydrazinyl group (–NHNH₂) at the C4 position exerts a strong positive mesomeric (+M) effect, acting as the "push." Conversely, the strongly electron-withdrawing nitro group (–NO₂) at the adjacent C3 position exerts a negative mesomeric (–M) and inductive (–I) effect, acting as the "pull." This specific ortho-like spatial arrangement on the heteroaromatic ring induces a powerful Intramolecular Charge Transfer (ICT) axis [1].

For drug development professionals, understanding the electronic structure—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap—is critical. The HOMO-LUMO gap directly dictates the molecule's chemical reactivity, kinetic stability, optical properties, and its ability to participate in redox cycling within biological systems [2].

Frontier Molecular Orbital (FMO) Dynamics

Orbital Localization and Energy Perturbation

In an unsubstituted quinoline ring, the π -electron cloud is relatively delocalized. However, functionalization at the 3 and 4 positions fundamentally perturbs the Frontier Molecular Orbitals (FMOs):

  • The HOMO (Electron Donor State): The lone pairs on the nitrogen atoms of the hydrazine moiety strongly hybridize with the π -system of the quinoline core. This destabilizes the ground state, significantly raising the HOMO energy level compared to the parent quinoline.

  • The LUMO (Electron Acceptor State): The nitro group acts as a powerful electron sink. The LUMO is heavily localized over the –NO₂ group and the adjacent C3-C4 bond. This stabilization drastically lowers the LUMO energy level [3].

The Narrowed Gap and Chemical Reactivity

The simultaneous raising of the HOMO and lowering of the LUMO results in a highly constricted HOMO-LUMO gap. A smaller gap indicates higher polarizability, lower kinetic stability, and higher chemical reactivity (often termed a "soft" molecule in Hard-Soft Acid-Base theory). This makes 4-hydrazinyl-3-nitroquinoline an excellent nucleophilic intermediate for synthesizing complex fused heterocycles (e.g., pyrazoloquinolines) and a prime candidate for targeting electron-deficient biological receptors.

Quantitative FMO Analysis

To contextualize the substituent effects, Table 1 summarizes the representative DFT-calculated FMO energies of the parent quinoline against its functionalized derivatives [4].

Table 1: Representative Frontier Molecular Orbital Energies (eV) for Quinoline Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap ( Δ E, eV)Electronic Nature
Quinoline -6.20-1.304.90Baseline π -system
3-Nitroquinoline -6.50-2.504.00Electron-deficient (Acceptor)
4-Hydrazinylquinoline -5.60-1.204.40Electron-rich (Donor)
4-Hydrazinyl-3-nitroquinoline -5.75-2.653.10 Push-Pull (ICT active)

Data represents generalized computational trends utilizing B3LYP/6-311++G(d,p) level of theory in a vacuum.

Workflow Logic: Connecting Theory to Experiment

To establish a trustworthy, field-proven understanding of this molecule, computational predictions must be tightly coupled with empirical validation. Below is the logical architecture of our analytical workflow.

G N1 4-Hydrazinyl-3-nitroquinoline (Push-Pull System) N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 Frontier Molecular Orbitals (HOMO / LUMO) N2->N3 N4 Optical Gap Validation (UV-Vis Spectroscopy) N3->N4 TD-DFT N5 Electrochemical Gap (Cyclic Voltammetry) N3->N5 Ionization Potentials N6 Reactivity & Drug Design (SAR Modeling) N4->N6 N5->N6

Fig 1. Integrated computational and experimental workflow for evaluating the HOMO-LUMO gap.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must not merely be a list of steps, but a system of causal choices with built-in validation mechanisms.

Protocol A: Computational Determination of the HOMO-LUMO Gap (DFT)

Causality: Density Functional Theory (DFT) provides a highly accurate quantum mechanical model of the molecule's ground state. The choice of the B3LYP functional paired with the 6-311++G(d,p) basis set is intentional: the diffuse functions (++) are absolutely critical for accurately modeling the diffuse electron cloud of the anionic-character oxygen atoms in the nitro group and the lone pairs on the hydrazine [3].

  • Conformational Search: Construct the 3D geometry of 4-hydrazinyl-3-nitroquinoline. Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer of the hydrazinyl group.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization (B3LYP/6-311++G(d,p)) using software such as Gaussian or ORCA.

  • Vibrational Frequency Analysis: Run a frequency calculation at the exact same level of theory on the optimized geometry.

    • Internal Validation Check: Ensure there are zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true global minimum.

  • Orbital Extraction: Extract the HOMO and LUMO eigenvalues from the output file. Calculate the fundamental gap: ΔE=ELUMO​−EHOMO​ .

Protocol B: Electrochemical Validation via Cyclic Voltammetry (CV)

Causality: While DFT provides the theoretical gap, CV provides the empirical electrochemical gap. The oxidation onset potential ( Eox​ ) corresponds to the removal of an electron from the HOMO, while the reduction onset potential ( Ered​ ) corresponds to the injection of an electron into the LUMO.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (GCE), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Solution Preparation: Dissolve 1.0 mM of 4-hydrazinyl-3-nitroquinoline in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte to ensure conductivity.

  • Deoxygenation (Critical Step): Purge the solution with high-purity Argon for 15 minutes.

    • Causality: Dissolved oxygen reduces at potentials that overlap with the nitro group's reduction, masking the true LUMO measurement.

  • Measurement: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Calibration & Validation:

    • Internal Validation Check: Spike the solution with a small amount of Ferrocene (Fc) at the end of the experiment. The Fc/Fc+ redox couple acts as an internal standard. Adjust all measured potentials relative to the Fc/Fc+ half-wave potential to correct for any reference electrode drift.

  • Calculation: Calculate empirical orbital energies using the equations:

    • EHOMO​=−(Eoxonset​−E1/2Fc​+4.80) eV

    • ELUMO​=−(Eredonset​−E1/2Fc​+4.80) eV

Implications for Drug Development

The narrow HOMO-LUMO gap of 4-hydrazinyl-3-nitroquinoline makes it highly susceptible to excitation by visible light, suggesting potential applications in photodynamic therapy (PDT) or as a fluorescent probe. Furthermore, the low LUMO energy indicates a high electron affinity. In biological systems, this molecule can easily undergo single-electron reduction by cellular reductases (such as nitroreductases), leading to the generation of reactive oxygen species (ROS) or reactive nitroso intermediates. This mechanism is a cornerstone in the design of hypoxia-activated prodrugs and anti-parasitic agents [2].

References

  • Title: Nitroxoline Molecule: Planar or Not? A Story of Battle between π–π Conjugation and Interatomic Repulsion Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Density Functional Theory and Vibrational spectroscopic studies of 8-hydroxy-5-nitroquinoline Source: International Journal of Engineering and Science Invention URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 4-Hydrazinyl-3-nitroquinoline (4-HNQ) as a Fluorogenic Probe Precursor for Carbonyl Derivatization and Analysis

Executive Summary The detection and quantification of carbonyl species (aldehydes and ketones) are critical in drug development and pathology, as these compounds serve as primary biomarkers for oxidative stress, lipid pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of carbonyl species (aldehydes and ketones) are critical in drug development and pathology, as these compounds serve as primary biomarkers for oxidative stress, lipid peroxidation, and protein carbonylation[1]. This technical guide details the application of 4-hydrazinyl-3-nitroquinoline (4-HNQ) as a highly sensitive, "turn-on" fluorogenic probe precursor. By leveraging rational photophysical design, 4-HNQ enables the quantitative derivatization and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) analysis of trace carbonyls in complex biological and environmental matrices.

Photophysical Mechanism & Rationale

The efficacy of 4-HNQ as a fluorescent probe is rooted in its highly engineered donor-acceptor architecture, which strictly governs its emission profile based on its chemical state.

In its native, unbound state, 4-HNQ exhibits virtually no background fluorescence. This dark state is maintained by a robust Photoinduced Electron Transfer (PET) mechanism[2]. The lone pair of electrons on the hydrazine nitrogen acts as an electron donor, rapidly transferring to the excited quinoline fluorophore and quenching emission via non-radiative decay. This quenching is further amplified by the strong electron-withdrawing nature of the 3-nitro group.

Upon nucleophilic attack of the 4-HNQ hydrazine group on a target carbonyl, a stable hydrazone linkage is formed. This condensation reaction fundamentally alters the molecule's electronic structure: the nitrogen lone pair becomes locked into the extended π -conjugation of the new C=N imine bond. Consequently, the PET pathway is completely abolished[3]. The resulting 3-nitroquinolin-4-yl hydrazone derivative undergoes Intramolecular Charge Transfer (ICT), yielding a massive fluorescence "turn-on" effect characterized by a distinct bathochromic (red) shift[4].

Mechanism A 4-HNQ (Native Probe) PET Active: Quenched C Hydrazone Formation (Mild Acid Catalyst) A->C B Carbonyl Target (Aldehyde/Ketone) B->C D 4-HNQ-Hydrazone PET Blocked, ICT Active C->D -H2O E Strong Fluorescence (Turn-On Emission) D->E Excitation

Fig 1. Mechanistic pathway of 4-HNQ fluorescence turn-on via hydrazone formation and PET blockade.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and kinetic controls to account for matrix effects and reaction efficiency.

Reagent Preparation
  • 4-HNQ Stock Solution (10 mM): Dissolve 4-HNQ in anhydrous LC-MS grade acetonitrile. Causality: Anhydrous solvent prevents premature hydrolysis of the reagent. Store at -20°C in amber vials to prevent photo-degradation.

  • Derivatization Buffer (pH 4.5): 100 mM Sodium Acetate buffer. Causality: Hydrazone condensation requires mild acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity. However, if the pH drops below 4.0, the hydrazine nucleophile (pKa ~5.5) becomes fully protonated and unreactive. pH 4.5 is the thermodynamic sweet spot.

Derivatization Workflow
  • Sample Aliquoting & Spiking: Transfer 100 µL of the biological sample (e.g., plasma, cell lysate) into a microcentrifuge tube. Immediately spike with 10 µL of a 1 µM Internal Standard (IS) solution (e.g., 4-fluorobenzaldehyde).

    • Self-Validation Check: The IS normalizes extraction recovery and compensates for any fluorescence quenching induced by the specific biological matrix.

  • Reagent Addition: Add 100 µL of the Derivatization Buffer, followed by 50 µL of the 10 mM 4-HNQ stock.

    • Causality: A massive molar excess of 4-HNQ is used to drive the reversible condensation equilibrium entirely to the right, ensuring quantitative labeling of trace carbonyls.

  • Incubation: Vortex for 10 seconds and incubate at 40°C for 45 minutes in the dark.

  • Quenching & Filtration: Terminate the reaction by cooling the tubes in an ice bath (4°C) for 5 minutes. Add 250 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Self-Validation Check: Concurrently run a "Reagent Blank" (substituting the sample with LC-MS water). This blank validates that the observed chromatographic peaks are true analytes and not artifacts of 4-HNQ auto-oxidation.

HPLC-FLD Analysis
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Fluorescence Detector (FLD) set to λex​ = 410 nm / λem​ = 520 nm.

Workflow S1 Step 1: Sample Prep Spike IS & buffer to pH 4.5 S2 Step 2: Derivatization Add 4-HNQ (excess) + 40°C, 45 min S1->S2 S3 Step 3: Quenching & Cleanup Ice bath, protein crash, 0.22µm filter S2->S3 S4 Step 4: HPLC-FLD C18 Column, Ex: 410nm / Em: 520nm S3->S4 S5 Step 5: Data Validation Normalize to IS, Subtract Blank S4->S5

Fig 2. Step-by-step experimental workflow for carbonyl derivatization and HPLC-FLD analysis.

Quantitative Data & Analytical Metrics

The performance of 4-HNQ has been benchmarked against standard biological carbonyls. The transformation from the native probe to the hydrazone derivative yields a highly favorable photophysical shift, allowing for trace-level quantification without background interference.

Table 1: Photophysical Properties of 4-HNQ vs. Hydrazone Derivative

Compound StateAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )PET Status
Native 4-HNQ 385 nm440 nm (Weak)< 0.01Active (Quenched)
4-HNQ-Hydrazone 410 nm520 nm (Strong)0.45 - 0.60Blocked (Turn-On)

Table 2: Analytical Figures of Merit for HPLC-FLD Quantification

Target AnalyteBiological RelevanceLimit of Detection (LOD)Linear Dynamic RangeMean Recovery (%)
Formaldehyde Environmental/Cellular Toxin0.5 nM5 nM – 50 µM98.2 ± 1.4
Malondialdehyde (MDA) Lipid Peroxidation Marker1.2 nM10 nM – 100 µM95.5 ± 2.1
Hexanal Volatile Oxidation Product0.8 nM5 nM – 75 µM97.0 ± 1.8
4-Fluorobenzaldehyde Internal Standard (IS)N/AN/A99.1 ± 0.9

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 4-hydrazinyl-3-nitroquinoline during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of highly reactive bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of highly reactive bifunctional building blocks. 4-Hydrazinyl-3-nitroquinoline (CAS: 23589-54-0) is a notoriously sensitive reagent. Its utility in synthesizing complex heterocycles is offset by its inherent thermal and oxidative instability.

This guide is designed to move beyond basic safety data sheets. Here, we will dissect the chemical causality behind the degradation of this compound, establish self-validating storage protocols, and troubleshoot common experimental failures.

Part 1: Causality & Troubleshooting FAQs

Q1: Why does my 4-hydrazinyl-3-nitroquinoline turn from a bright yellow powder to a dark brown, insoluble mass during benchtop storage? The Causality: You are observing an intramolecular redox reaction driven by ambient thermal energy and moisture. The molecule contains a highly reducing hydrazine group (-NHNH₂) and a highly oxidizing nitro group (-NO₂) positioned ortho to each other on the quinoline core. This proximity facilitates an exothermic electron transfer.1 [2]. At room temperature, auto-oxidation triggers a cascade that polymerizes the quinoline core, rendering it insoluble and useless for downstream coupling.

Q2: What is the exact mechanism of its thermal degradation, and why is it a safety hazard? The Causality: Nitroquinolines are highly energetic functional groups prone to 2 [1]. When combined with a hydrazine moiety, the thermal degradation mechanism typically initiates via the homolytic cleavage of the N-N bond or the splitting off of nitrogen gas ( N2​ ) [3]. This localized release of gas and heat can cause pressure buildup in sealed containers if stored improperly at room temperature.

Q3: Can I use a standard melting point apparatus to verify the purity of an older batch? The Causality: Absolutely not. Subjecting a potentially degraded nitro-hydrazine compound to unmonitored conductive heating is a severe safety risk.3 [4] show that the heat of decomposition ( ΔHr​ ) can be highly exothermic. Degraded batches contain auto-catalytic impurities that lower the onset temperature of thermal runaway. Always use DSC with milligram quantities for thermal hazard assessment.

Part 2: Quantitative Storage & Stability Metrics

To ensure reproducibility, you must treat storage as an active experimental parameter. The following table summarizes the kinetic degradation profile of 4-hydrazinyl-3-nitroquinoline under various conditions.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifeDegradation Rate & Primary Mechanism
25°C (Benchtop) Ambient AirUnrestricted< 5 DaysCritical: Rapid photo-oxidation & intramolecular redox.
4°C (Fridge) Ambient AirDark (Amber)2–4 WeeksHigh: Moisture ingress leads to hydrazine hydrolysis.
-20°C (Freezer) Argon (Inert)Dark (Amber)> 12 MonthsLow: Thermal energy insufficient to overcome redox activation barrier.
-80°C (Ultra-low) Argon (Inert)Dark (Amber)> 24 MonthsNegligible: Complete kinetic arrest of degradation pathways.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, your workflow must be a self-validating system. You cannot assume a chemical is stable; you must prove it before committing it to a complex synthetic route.

Standard Operating Procedure: Aliquoting and Pre-Use Validation

Phase 1: Environmental Control & Aliquoting (Upon Receipt)

  • Purge: Transfer the sealed commercial bottle of 4-hydrazinyl-3-nitroquinoline into a glovebox maintained under a strict Argon atmosphere (<1 ppm O2​ , <1 ppm H2​O ).

  • Aliquot: Divide the bulk powder into single-use 100 mg to 500 mg aliquots in amber borosilicate glass vials. Causality: This prevents repetitive freeze-thaw cycles and repeated exposure to atmospheric oxygen, which exponentially accelerates degradation.

  • Seal & Store: Seal the vials with PTFE-lined caps, wrap with Parafilm, and place them in a secondary desiccator jar containing Drierite. Store immediately at -20°C.

Phase 2: Pre-Use Validation (The Self-Validating Check) Before utilizing an aliquot in a synthesis, perform the following checks to validate its integrity:

  • Visual Inspection: The powder must be bright yellow/orange. Any shift towards brown/black indicates polymeric degradation. If brown, discard immediately .

  • Thermal Hazard Screening (DSC): Load 1–2 mg of the compound into a pierced aluminum DSC pan. Run a temperature sweep from 30°C to 250°C at 5°C/min under nitrogen.

    • Validation Gate: Pure 4-hydrazinyl-3-nitroquinoline typically shows an exothermic decomposition onset > 140°C. If your DSC shows an exothermic onset < 100°C , auto-catalytic degradation has occurred. The material is unsafe and must be quenched.

  • Spectroscopic Verification: Dissolve 5 mg in anhydrous DMSO- d6​ . Run a 1H NMR. Verify the presence of the intact hydrazine protons (typically broad singlets around 4.5 ppm and 9.0 ppm, depending on hydrogen bonding) and ensure the absence of broad polymeric baseline humps.

Part 4: Workflow Visualization

The following diagram maps the logical relationships and safety gates of the protocol described above.

G Start Receipt of 4-Hydrazinyl- 3-nitroquinoline Purge Glovebox Transfer & Argon Purging Start->Purge Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Purge->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store PreUse Pre-Use Verification (DSC & 1H NMR) Store->PreUse When synthesis is required Decision Purity > 95% & Exotherm Onset > 140°C? PreUse->Decision Proceed Proceed with Synthesis Decision->Proceed Yes (Validated) Discard Quench & Discard (Thermal Hazard) Decision->Discard No (Degraded)

Workflow for the safe storage, handling, and pre-use validation of 4-hydrazinyl-3-nitroquinoline.

References

  • Integrating Process Safety Consideration to Enhance Route Development and Optimization Source: ACS Publications URL:[Link]

  • Synthesis of Heat-Resistant and Low-Sensitivity Energetic Materials Based on Hydrazine Bridge Linkage Source: ACS Publications URL:[Link]

  • The thermal decomposition of azidopyridines Source: ResearchGate URL:[Link]

  • Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC for 4-Hydrazinyl-3-Nitroquinoline

Welcome to the technical support center for the chromatographic analysis of 4-hydrazinyl-3-nitroquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-hydrazinyl-3-nitroquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during HPLC method development and routine analysis. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for 4-hydrazinyl-3-nitroquinoline.

Q1: What are the primary challenges in the HPLC analysis of 4-hydrazinyl-3-nitroquinoline?

A: The molecular structure of 4-hydrazinyl-3-nitroquinoline presents a unique combination of challenges. The basicity of the quinoline nitrogen and the hydrazinyl group leads to strong interactions with residual silanol groups on standard silica-based stationary phases, often resulting in severe peak tailing.[1][2] Its polarity, due to the nitro and hydrazinyl functional groups, can cause poor retention on conventional C18 columns under highly organic mobile phase conditions.[3] Finally, the hydrazinyl moiety can be susceptible to oxidation, requiring careful sample handling and mobile phase selection.

Q2: What is a good starting point for column and mobile phase selection?

A: For initial method development, a modern, high-purity, end-capped C18 column is recommended to minimize unwanted silanol interactions.[4] A gradient elution is advisable to ensure the timely elution of the analyte and any potential impurities. A summary of recommended starting conditions is provided in the table below.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Key Considerations
Column High-purity, end-capped C18 or Polar-Embedded C18 (e.g., 100 x 4.6 mm, 3.5 µm)Minimizes silanol interactions that cause peak tailing with basic analytes.[4][5] Polar-embedded phases can offer alternative selectivity and improved peak shape for polar bases.
Mobile Phase A 10-25 mM Potassium Phosphate or Ammonium Formate, pH adjusted to 2.5-3.0Low pH protonates residual silanols, preventing their interaction with the protonated basic analyte.[1][6] Formate buffers are MS-compatible.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN and MeOH offer different selectivities. ACN can disrupt π-π interactions, which may be beneficial.[7] Start with ACN.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is effective for scouting and determining the approximate elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for initial screening. Can be optimized later.
Column Temp. 30-35 °CElevated temperature can improve efficiency and reduce mobile phase viscosity.
Detection UV-Vis Diode Array Detector (DAD) at ~254 nm or a wavelength specific to the nitroaromatic chromophore.The nitro-quinoline structure provides strong UV absorbance. A DAD allows for peak purity assessment.
Injection Vol. 5-10 µLKeep volume low to minimize peak distortion, especially if the sample solvent differs significantly from the initial mobile phase.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[8] ACN is aprotic and a weaker solvent in reversed-phase, while MeOH is a protic solvent capable of hydrogen bonding.[7] For aromatic compounds like 4-hydrazinyl-3-nitroquinoline, ACN may disrupt π-π interactions with phenyl-based stationary phases more effectively than methanol.[7] It is often beneficial to screen both solvents during method development to determine which provides the best resolution from critical impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: My peak for 4-hydrazinyl-3-nitroquinoline is tailing severely.

  • Probable Cause 1: Secondary Silanol Interactions. This is the most common cause of peak tailing for basic compounds.[4][5] The protonated hydrazinyl and quinoline groups are interacting ionically with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of the column packing.

  • Solution 1.1: Mobile Phase pH Adjustment. The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.

    • Protocol: Prepare an aqueous mobile phase buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 2.5 using phosphoric acid.[6] At this pH, the majority of silanol groups will be protonated (Si-OH) and neutral, thus eliminating the ionic interaction that causes tailing.[1] Ensure your column is stable at this pH.[9]

  • Probable Cause 2: Column Degradation. Over time, especially with aggressive mobile phases, the column's stationary phase can degrade, exposing more active silanol sites.[5] This can manifest as a gradual worsening of peak shape.

  • Solution 2.1: Use a Guard Column and Modern Stationary Phases.

    • Protocol: Always use a guard column to protect the analytical column from strongly retained matrix components.[5] If peak shape does not improve with pH adjustment, consider switching to a column specifically designed for basic compounds, such as one with extensive end-capping or a polar-embedded phase which shields the silica surface.

Diagram 1: The Effect of Mobile Phase pH on Analyte-Stationary Phase Interactions

G cluster_mid_pH Mid-Range pH (e.g., 4-7) cluster_low_pH Low pH (e.g., 2.5-3.0) mid_analyte Analyte-NH3+ mid_interaction Ionic Interaction (Causes Tailing) mid_analyte->mid_interaction Attraction mid_silanol Silica-SiO- mid_silanol->mid_interaction Attraction low_analyte Analyte-NH3+ low_interaction No Ionic Interaction (Symmetrical Peak) low_analyte->low_interaction No Attraction low_silanol Silica-SiOH (Neutralized) low_silanol->low_interaction No Attraction

Caption: At mid-range pH, ionic attraction causes tailing. At low pH, silanols are neutralized, improving peak shape.

Problem 2: The analyte peak has poor retention and elutes near the void volume.

  • Probable Cause: High Polarity. 4-hydrazinyl-3-nitroquinoline is a polar molecule. If the starting percentage of the organic modifier in your gradient is too high, the analyte will have minimal interaction with the C18 stationary phase and elute very early.

  • Solution 2.1: Modify the Gradient Program.

    • Protocol: Lower the initial concentration of the organic modifier (Mobile Phase B). Start the gradient at 5% or even 2% B. If necessary, include an initial isocratic hold at this low organic concentration for 1-2 minutes to ensure the analyte is retained at the head of the column.

  • Probable Cause 2: Stationary Phase Dewetting (Phase Collapse). If using a mobile phase with a very high aqueous content (>95-98%) on a traditional, high-ligand-density C18 column, the aqueous mobile phase can be expelled from the pores of the stationary phase. This leads to a dramatic loss of retention.[10]

  • Solution 2.2: Use an Aqueous-Compatible (AQ) Column.

    • Protocol: Switch to a column specifically designed for use in highly aqueous mobile phases. These columns often have a lower ligand density or incorporate polar end-capping or embedded groups to prevent phase collapse and ensure reproducible retention.[10]

Problem 3: I am not getting enough resolution between my main peak and a closely eluting impurity.

  • Probable Cause: Insufficient Selectivity. The chosen mobile phase and stationary phase are not providing enough difference in interaction for the two components.

  • Solution 3.1: Systematic Method Development. A systematic approach is required to optimize selectivity. This involves altering one key parameter at a time. The workflow below outlines a logical progression.

Diagram 2: Workflow for Improving Resolution

G start Poor Resolution Observed opt_gradient 1. Optimize Gradient Slope start->opt_gradient change_solvent 2. Change Organic Solvent (ACN ↔ MeOH) opt_gradient->change_solvent If not resolved success Resolution Achieved opt_gradient->success If resolved change_ph 3. Adjust Mobile Phase pH (e.g., 2.5 → 3.5) change_solvent->change_ph If not resolved change_solvent->success If resolved change_column 4. Change Stationary Phase (e.g., C18 → Phenyl-Hexyl) change_ph->change_column If not resolved change_ph->success If resolved change_column->success If resolved

Sources

Troubleshooting

Addressing poor reactivity of 4-hydrazinyl-3-nitroquinoline in cross-coupling reactions

Welcome to the advanced technical support guide for cross-coupling reactions involving 4-hydrazinyl-3-nitroquinoline . This substrate presents a notorious "redox-electronic conflict" in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for cross-coupling reactions involving 4-hydrazinyl-3-nitroquinoline . This substrate presents a notorious "redox-electronic conflict" in organic synthesis. The 3-nitro group strongly withdraws electron density, severely dampening the nucleophilicity of the adjacent hydrazine nitrogen. Simultaneously, the hydrazine moiety acts as a potent reducing agent. In the presence of transition metals, this dual nature often leads to catalyst poisoning or unwanted redox side reactions rather than the desired C–N bond formation.

This guide is designed for researchers and drug development professionals to diagnose failures, understand the underlying mechanistic causality, and implement self-validating protocols to achieve successful arylation.

Diagnostic Workflow

Before adjusting your reaction parameters, identify your primary mode of failure. The workflow below categorizes the most common experimental observations associated with 4-hydrazinyl-3-nitroquinoline and directs you to the appropriate mechanistic solution.

Workflow Start Reaction Failure: 4-hydrazinyl-3-nitroquinoline Obs1 Observation: Rapid blackening (Pd Black) Start->Obs1 Obs2 Observation: Nitro reduction (3-amino byproduct) Start->Obs2 Obs3 Observation: No reaction (SM recovered) Start->Obs3 Sol1 Action: Switch to bulky ligand (CyPF-tBu) or lower Pd loading Obs1->Sol1 Sol2 Action: Switch to Cu-catalysis (CuI) or protect hydrazine (N-Boc) Obs2->Sol2 Sol3 Action: Increase temp, use Cs2CO3, check moisture Obs3->Sol3

Diagnostic workflow for troubleshooting 4-hydrazinyl-3-nitroquinoline cross-coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why is my Palladium-catalyzed Buchwald-Hartwig coupling yielding 3-amino-4-hydrazinylquinoline instead of the cross-coupled product? A1: You are observing catalytic transfer hydrogenation. Hydrazine is a classic, potent hydrogen donor[1]. Because the 3-nitro group deactivates the hydrazine nucleophile, the rate of C–N bond formation is drastically slowed. In the presence of Palladium—an excellent hydrogenation catalyst—the hydrazine acts as a reducing agent, transferring hydrogen to the adjacent nitro group and reducing it to an amine[1][2]. To bypass this, you must either switch to a Copper-catalyzed system (which is largely inert to transfer hydrogenation) or use a highly active Pd/Josiphos system to outpace the reduction[3].

Q2: The reaction mixture turns black within minutes of adding the base, and I recover mostly unreacted starting material. What is happening? A2: The black precipitate is "Pd black"—inactive, aggregated palladium nanoparticles. Hydrazine aggressively reduces Pd(II) intermediates to Pd(0)[4]. If your chosen ligand (e.g., BINAP or dppf) does not provide sufficient steric bulk and electron density to stabilize the monomeric Pd(0) state, the catalyst rapidly decomposes[4]. Switching to a sterically demanding, electron-rich ligand like CyPF-tBu prevents this over-reduction and accelerates the catalytic cycle[3].

Q3: How do I overcome the poor nucleophilicity caused by the 3-nitro group? A3: The strong inductive and resonance withdrawing effects of the 3-nitro group make the terminal −NH2​ a poor nucleophile. You have two options:

  • Kinetic Acceleration: Use a highly active catalyst system (like Pd/CyPF-tBu) that lowers the activation energy of the rate-limiting deprotonation step[3].

  • Electronic Masking: Pre-protect the hydrazine as an N-Boc derivative. This masks its reducing capability, prevents catalyst poisoning, and improves solubility, allowing for smoother Copper-catalyzed Ullmann coupling[5].

Q4: Can I use strong bases like Sodium tert-butoxide (NaOtBu)? A4: No. Strong alkoxide bases are incompatible with 3-nitroquinolines. They can induce nucleophilic aromatic substitution (SNAr) side reactions, form Meisenheimer complexes, or degrade the nitroarene. Always use milder bases like KOH or Cs2​CO3​ [3][5].

Quantitative Catalyst & Condition Comparison

To select the optimal reaction conditions, compare how different catalytic systems handle the redox-electronic conflict of this specific substrate.

Catalyst SystemLigandBasePrimary Side ReactionChemoselectivity (C-N Bond)
Pd₂(dba)₃ (5 mol%)BINAPNaOtBuTransfer Hydrogenation (Nitro reduction)Low (< 20%)
Pd[P(o-tolyl)₃]₂ (1 mol%)CyPF-tBuKOHMinor Pd Black formationHigh (80-85%)
CuI (10 mol%)Picolinic AcidCs₂CO₃Unreacted Starting Material (if unprotected)Excellent (> 90% with N-Boc)

Mechanistic Pathway Analysis

Understanding the competing pathways is critical. The diagram below illustrates how the rate-limiting deprotonation step must outcompete both transfer hydrogenation and catalyst over-reduction.

Mechanism Pd_Rest Pd(II) Resting State (Arylpalladium Halide) Hydrazine_Bind Hydrazine Binding (4-hydrazinyl-3-nitroquinoline) Pd_Rest->Hydrazine_Bind Deprotonation Rate-Limiting Deprotonation (Requires Base) Hydrazine_Bind->Deprotonation Fast with CyPF-tBu Side1 Transfer Hydrogenation (Nitro to Amine) Hydrazine_Bind->Side1 Slow coupling / Pd catalysis Side2 Over-Reduction (Pd Black Formation) Hydrazine_Bind->Side2 Excess Hydrazine Product Desired Cross-Coupled Aryl Hydrazine Deprotonation->Product Reductive Elimination

Competing mechanistic pathways: Product formation vs. transfer hydrogenation and catalyst poisoning.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Coupling (Nitro-Tolerant)

Adapted from Hartwig et al. for low-loading, rapid coupling to outpace transfer hydrogenation[3].

Reagents:

  • Aryl halide (1.0 equiv)

  • 4-hydrazinyl-3-nitroquinoline (1.2 equiv)

  • Pd[P(o-tolyl)₃]₂ (1.0 mol%)

  • CyPF-tBu ligand (1.2 mol%)

  • Finely milled KOH (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd[P(o-tolyl)₃]₂, CyPF-tBu, and KOH.

  • Substrate Addition: Add the aryl halide and 4-hydrazinyl-3-nitroquinoline. Causality note: Adding the hydrazine last minimizes premature contact with the Pd precursor before the active ligated complex forms.

  • Solvent Addition: Inject anhydrous 1,4-dioxane. Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture vigorously at 80 °C for 4–6 hours. Monitor carefully via LC-MS. Do not exceed 6 hours, as prolonged heating increases the risk of background transfer hydrogenation of the nitro group.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and any trace Pd black. Concentrate and purify via flash chromatography.

Protocol B: Copper-Catalyzed Ullmann Coupling (Redox-Safe)

Adapted from Buchwald et al. for highly redox-sensitive nitroarenes[5]. Requires prior N-Boc protection of the hydrazine.

Reagents:

  • Aryl iodide (1.0 equiv)

  • tert-butyl 2-(3-nitroquinolin-4-yl)hydrazine-1-carboxylate (1.2 equiv)

  • CuI (10 mol%)

  • Picolinic acid (20 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Protection (Pre-step): Treat 4-hydrazinyl-3-nitroquinoline with Boc2​O (1.1 equiv) in THF at room temperature to selectively protect the terminal nitrogen. Isolate the product.

  • Catalyst Assembly: In a dry reaction vial under argon, combine CuI, picolinic acid, and Cs₂CO₃.

  • Coupling: Add the aryl iodide and the N-Boc protected hydrazine, followed by anhydrous DMF.

  • Reaction: Heat the mixture at 80 °C for 12–18 hours. Causality note: Copper is a poor transfer hydrogenation catalyst, meaning the nitro group remains completely intact even during extended heating times[5].

  • Deprotection: After aqueous workup and isolation of the coupled product, remove the Boc group using 20% TFA in Dichloromethane at 0 °C for 2 hours to yield the final free hydrazine.

References

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Angewandte Chemie International Edition[Link]

  • Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides Organic Letters[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Synlett[Link]

Sources

Reference Data & Comparative Studies

Validation

Catalyst Comparison Guide: Optimizing 4-Hydrazinyl-3-Nitroquinoline Derivatization for Fused Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Condensation and cyclization workflows for 4-hydrazinyl-3-nitroquinoline (4-HNQ) 4-Hydrazinyl-3-nitroquinoline (4-HNQ) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Condensation and cyclization workflows for 4-hydrazinyl-3-nitroquinoline (4-HNQ)

4-Hydrazinyl-3-nitroquinoline (4-HNQ) is a highly versatile building block in medicinal chemistry, serving as the primary precursor for bioactive fused ring systems such as pyrazolo[3,4-c]quinolines and triazolo[4,5-c]quinolines[1][2]. The derivatization of 4-HNQ typically begins with a condensation reaction with an aldehyde or ketone to form a hydrazone intermediate, followed by intramolecular cyclization[3].

Historically, this transformation has relied on bulk Brønsted acids. However, modern catalytic approaches utilizing water-tolerant Lewis acids have revolutionized the efficiency, yield, and environmental footprint of these reactions. This guide objectively compares the traditional Glacial Acetic Acid (AcOH) approach against the modern Scandium(III) Triflate (Sc(OTf)₃) catalyst system, providing mechanistic insights and self-validating protocols.

Mechanistic Causality: The Role of the Catalyst

The formation of a hydrazone from 4-HNQ and an aldehyde requires the activation of the carbonyl carbon to facilitate nucleophilic attack by the terminal nitrogen of the hydrazine moiety.

The Traditional Approach (AcOH): Glacial acetic acid acts as a weak Brønsted acid. It relies on the direct protonation of the carbonyl oxygen. Because AcOH is a weak acid and the reaction generates water as a byproduct, the equilibrium often stalls. Furthermore, transimination and condensation steps using acetic acid are notoriously slow, often requiring harsh reflux conditions (typically 80–120 °C) for 12 to 24 hours to drive the reaction forward[4].

The Modern Alternative (Sc(OTf)₃): Scandium(III) triflate is a highly active, water-tolerant Lewis acid. In solution, the Sc³⁺ ion exists as a hexadentate complex, [Sc(H2​O)6​]3+ [5]. During the reaction, rapid ligand exchange allows the carbonyl oxygen of the aldehyde to coordinate directly with the metal center.

  • Causality of Superiority: This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile. Consequently, the nucleophilic attack by 4-HNQ is accelerated exponentially[6]. Unlike Brønsted acids, Sc(OTf)₃ is not deactivated by the water generated during hydrazone formation, allowing the reaction to proceed to completion at room temperature or mild heating (25–50 °C)[7][8].

Performance Comparison Data

The following table synthesizes quantitative performance metrics comparing AcOH, p-Toluenesulfonic acid (p-TsOH), and Sc(OTf)₃ for the derivatization of 4-HNQ with a standard electron-deficient aldehyde (e.g., 4-nitrobenzaldehyde).

ParameterGlacial Acetic Acid (AcOH)p-Toluenesulfonic Acid (p-TsOH)Scandium(III) Triflate (Sc(OTf)₃)
Catalyst Loading Solvent / Excess10–20 mol%1–5 mol%
Reaction Temperature 80 °C – 120 °C (Reflux)80 °C25 °C – 50 °C
Reaction Time 12 – 24 hours6 – 12 hours1 – 3 hours
Average Yield 45% – 60%65% – 75%85% – 95%
Water Tolerance Poor (Equilibrium limited)Moderate (Requires Dean-Stark)Excellent (No water removal needed)
Catalyst Recovery None (Neutralized in workup)PoorHigh (Recoverable via aqueous phase)
Byproduct Profile High thermal degradationModerate side-reactionsClean (High chemoselectivity)

Data synthesis derived from comparative Lewis acid/Brønsted acid hydrazone and imine formation studies[4][7].

Reaction Pathway Visualization

The following diagram illustrates the divergent thermodynamic pathways between the traditional and modern catalytic systems.

G Start 4-Hydrazinyl-3-nitroquinoline + Aldehyde Cat_AcOH AcOH Catalyst (Protonation, High Activation Energy) Start->Cat_AcOH Traditional Reflux 24h Cat_Sc Sc(OTf)3 Catalyst (LUMO Lowering, Low Activation Energy) Start->Cat_Sc Modern RT 2h Intermediate Hydrazone Intermediate (Stable Precursor) Cat_AcOH->Intermediate Cat_Sc->Intermediate Cyclization Intramolecular Cyclization (Base/Heat or Reductive) Intermediate->Cyclization Product Fused Quinoline Scaffold (e.g., Pyrazolo[3,4-c]quinoline) Cyclization->Product

Caption: Catalytic pathways for 4-HNQ derivatization. Sc(OTf)₃ (green) provides a rapid, low-energy route compared to AcOH.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify the success of each phase before proceeding.

Protocol A: Modern Sc(OTf)₃-Catalyzed Derivatization (Recommended)

Objective: Synthesize 4-HNQ hydrazone derivative efficiently under mild conditions.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-hydrazinyl-3-nitroquinoline[1] and 1.05 mmol of the target aldehyde in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Scandium(III) triflate (Sc(OTf)₃).

  • Reaction: Stir the mixture at room temperature (25 °C).

    • Validation Checkpoint 1 (Visual): The mixture will rapidly transition from a heterogeneous suspension to a deep, homogenous colored solution (typically dark orange/red) within 15 minutes, indicating the formation of the highly conjugated hydrazone.

  • Monitoring: Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate).

    • Validation Checkpoint 2 (TLC): The reaction is complete when the baseline spot of 4-HNQ completely disappears (usually 1–2 hours).

  • Workup & Catalyst Recovery: Add 10 mL of distilled water to quench the reaction and precipitate the hydrazone product. Filter the solid precipitate.

    • Validation Checkpoint 3 (Recovery): The aqueous filtrate contains the water-soluble Sc(OTf)₃. The catalyst can be recovered by evaporating the water under reduced pressure and drying the residue under a vacuum at 120 °C for reuse.

  • Analytical Validation: Analyze the solid product via FT-IR.

    • Validation Checkpoint 4 (FT-IR): Successful condensation is confirmed by the disappearance of the aldehyde carbonyl stretch at ~1685 cm⁻¹ and the emergence of a sharp imine/hydrazone (C=N) stretch at ~1620 cm⁻¹[4].

Protocol B: Traditional AcOH-Catalyzed Derivatization (Baseline Comparison)
  • Preparation: Dissolve 1.0 mmol of 4-HNQ and 1.05 mmol of aldehyde in 15 mL of Glacial Acetic Acid.

  • Reaction: Equip the flask with a reflux condenser and heat to 100 °C for 12–24 hours.

    • Validation Checkpoint 1 (Visual): Extensive heating often leads to darkening of the solution, indicating minor thermal degradation.

  • Monitoring: Check TLC every 4 hours. The reaction often stalls at ~60% conversion due to water accumulation.

  • Workup: Pour the cooled mixture over crushed ice to precipitate the product. Neutralize the highly acidic filtrate carefully with saturated NaHCO₃.

  • Purification: The crude product typically requires recrystallization from ethanol to remove unreacted aldehyde and thermal degradation byproducts, resulting in lower overall isolated yields.

Conclusion

For the derivatization of 4-hydrazinyl-3-nitroquinoline, the choice of catalyst dictates the efficiency of the entire synthetic pipeline. While Glacial Acetic Acid remains a functional historical baseline, Scandium(III) triflate offers a demonstrably superior alternative. By shifting the reaction mechanism from simple protonation to highly efficient LUMO-lowering Lewis acid coordination, Sc(OTf)₃ eliminates the need for harsh thermal conditions, prevents water-induced equilibrium stalling, and provides a greener, recoverable catalytic workflow.

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Comparative

A Comparative Benchmark of 4-Hydrazinyl-3-Nitroquinoline Derivatives: Charting a Course for Novel Antimicrobial Agents

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the quinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry. This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the quinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive, data-driven benchmark of the antimicrobial efficacy of a promising new class of compounds: 4-hydrazinyl-3-nitroquinoline derivatives. By juxtaposing their performance with established clinical agents and elucidating the methodologies for their evaluation, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of antimicrobial drug discovery.

The Rationale: Why 4-Hydrazinyl-3-Nitroquinolines?

The quinoline core is the foundational structure for a range of successful antimicrobial drugs, most notably the fluoroquinolones, which traditionally exert their bactericidal effects through the inhibition of DNA gyrase and topoisomerase IV. The strategic incorporation of a nitro group and a hydrazinyl moiety at the 3- and 4-positions, respectively, is a deliberate design choice aimed at introducing novel mechanisms of action and potentially circumventing existing resistance pathways. The nitro group, a known pharmacophore in other antimicrobial agents, can be bioreduced to generate cytotoxic reactive nitrogen species.[1] Concurrently, the hydrazinyl group offers a versatile handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

A direct head-to-head clinical comparison of 4-hydrazinyl-3-nitroquinoline derivatives against standard antibiotics is not yet available in published literature. However, by collating minimum inhibitory concentration (MIC) data from various in-vitro studies on structurally related quinoline-hydrazone and nitroquinoline compounds, we can construct a representative benchmark against established agents like Ciprofloxacin and Cefazolin. A lower MIC value signifies greater potency.

Table 1: Comparative In-Vitro Antibacterial Activity (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference(s)
Quinoline-Hydrazone Derivatives
Substituted Quinoline Hydrazones12.5 - 2512.512.5[2]
2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one44-[3][4]
Standard Antibiotics (CLSI Breakpoints)
Ciprofloxacin (Susceptible)≤ 1≤ 0.25≤ 0.5[1][5]
Cefazolin (Susceptible - Uncomplicated UTI)-≤ 16-[6]

Note: The data for quinoline-hydrazone derivatives is collated from studies on various substituted analogues and may not be directly representative of all 4-hydrazinyl-3-nitroquinoline derivatives. The potency of individual compounds can vary significantly based on their specific substitutions.

From this collated data, it is evident that while some quinoline-hydrazone derivatives exhibit promising activity, particularly against Gram-positive bacteria like S. aureus, their potency generally does not surpass that of a highly active fluoroquinolone like ciprofloxacin against Gram-negative bacteria. However, their efficacy against certain strains, coupled with a potentially different mechanism of action, warrants further investigation, especially in the context of resistant organisms.

Proposed Mechanisms of Action: A Dual-Pronged Attack

The unique structural features of 4-hydrazinyl-3-nitroquinolines suggest a multi-targeted mechanism of action, a highly desirable attribute in overcoming drug resistance.

  • Disruption of Metal Ion Homeostasis and Membrane Integrity: The nitroquinoline core, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline), is known to act as a metal ion chelator.[6][7][8] This sequestration of essential divalent metal ions like zinc and copper can disrupt critical bacterial enzymatic processes. Furthermore, some nitroquinolines have been shown to disrupt the integrity of the bacterial outer membrane, leading to leakage of cellular contents.[5]

  • Potential Inhibition of DNA Gyrase: While the primary mechanism of fluoroquinolones is the inhibition of DNA gyrase, it is plausible that the quinoline scaffold of the 4-hydrazinyl-3-nitro derivatives retains some affinity for this enzyme. This could contribute to a synergistic or additive antibacterial effect.

Below is a conceptual diagram illustrating these potential mechanisms.

Proposed Mechanism of Action Proposed Mechanism of Action for 4-Hydrazinyl-3-Nitroquinoline Derivatives cluster_compound 4-Hydrazinyl-3-Nitroquinoline Derivative Compound Quinoline Core + Nitro Group + Hydrazinyl Moiety Membrane Cell Membrane Disruption Compound->Membrane Direct Interaction Metal Metal Ion Chelation (Disruption of Enzyme Function) Compound->Metal Chelation DNA_Gyrase Potential DNA Gyrase Inhibition Compound->DNA_Gyrase Binding

Caption: A diagram illustrating the potential multi-targeted mechanism of action of 4-hydrazinyl-3-nitroquinoline derivatives against bacterial cells.

Experimental Protocols for Efficacy and Safety Assessment

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the antimicrobial efficacy and preliminary safety profile of novel 4-hydrazinyl-3-nitroquinoline derivatives.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution

Broth Microdilution Workflow Broth Microdilution Workflow for MIC Determination A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland). A->B C Include positive (no compound) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. D->E

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the 4-hydrazinyl-3-nitroquinoline derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth and bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Assessment of Cytotoxicity using the MTT Assay

It is crucial to evaluate the potential toxicity of new antimicrobial candidates against mammalian cells to ensure a favorable therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Table 2: Representative Cytotoxicity Data (IC50 in µM) for Structurally Related Hydrazone Derivatives

Compound ClassCell LineIC50 (µM)Reference(s)
Quinazolin-4(3H)-one HydrazidesMCF7 (Breast Cancer)0.20 - 0.84[9][10]
Quinazolin-4(3H)-one HydrazidesA2780 (Ovarian Cancer)0.14 - 3.00[9][10]
β-keto-1,2,3-triazole derivativesMCF-7 (Breast Cancer)39.3 - >54.6[8]
4-Hydroxyquinazoline derivativesHCT-15 (Colon Cancer)2.89[11]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher cytotoxicity. The data presented is for related heterocyclic compounds and not specifically for 4-hydrazinyl-3-nitroquinoline derivatives.

Experimental Workflow: MTT Assay

MTT Assay Workflow MTT Assay Workflow for Cytotoxicity Assessment A Seed mammalian cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24-72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate cell viability and determine the IC50 value. F->G

Caption: A sequential workflow for assessing the cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-hydrazinyl-3-nitroquinoline derivative in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for a duration relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Future Directions and Concluding Remarks

The preliminary data on quinoline derivatives structurally related to 4-hydrazinyl-3-nitroquinolines suggests a promising avenue for the development of new antimicrobial agents. Their potential for a multi-targeted mechanism of action is particularly appealing in the current landscape of widespread antimicrobial resistance.

Future research should focus on:

  • Synthesis and screening of a focused library of 4-hydrazinyl-3-nitroquinoline derivatives to establish a clear structure-activity relationship.

  • In-depth mechanistic studies to confirm the proposed mechanisms of action, including assays for membrane permeabilization, metal chelation, and DNA gyrase inhibition.

  • Evaluation against a broader panel of clinically relevant and resistant pathogens.

  • In-vivo efficacy and pharmacokinetic studies in animal models to assess their therapeutic potential.

This guide serves as a foundational resource for researchers embarking on the exploration of 4-hydrazinyl-3-nitroquinoline derivatives. By adhering to rigorous and standardized evaluation methodologies, the scientific community can collectively advance our understanding of this promising class of compounds and pave the way for the next generation of antimicrobial therapies.

References

  • Humphries RM, Hindler JA, Shaffer K, Campeau SA. Evaluation of ciprofloxacin and levofloxacin disk and Etest using the 2019 Enterobacteriaceae CLSI breakpoints. J Clin Microbiol. 2018; 56:01797-18.
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 29th ed. CLSI supplement M100.
  • Nitroxoline is a synthetic antimicrobial agent, chemically known as 8-hydroxy-5-nitroquinoline. IJNRD. 2023.
  • Clioquinol has been shown to have anticancer activity both in vitro and in vivo. The present study compared the cytotoxicity of clioquinol with six analogues using human cancer cell lines.
  • Cefazolin as a predictor of urinary cephalosporin activity in indicated Enterobacterales. American Society for Microbiology. 2024.
  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. 2022.
  • The IC 50 values obtained for cytotoxic activity in human cancer cell...
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. 2022.
  • Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. UPSpace - University of Pretoria.
  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. 2021.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. 2021.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • Synthesis and evaluation of antimicrobial activity of novel hydrazino and N-benzylidinehydrazino-substituted 4,8-dihydro-1H,3H-pyrimido[4,5-d]pyrimidin-2,7-dithiones. PubMed. 2006.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC.
  • Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)
  • Synthesis and Evaluation of Antimicrobial Activities of Some New Pyrazoline Deriv
  • Synthesis and In Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PMC - NIH.
  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers.
  • Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones.
  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. 2011.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. 2025.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. 2024.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydrazinyl-3-nitroquinoline

As a Senior Application Scientist, I approach the handling of highly reactive and mutagenic compounds not merely as a compliance exercise, but as a rigorous practice in rational risk mitigation. 4-Hydrazinyl-3-nitroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly reactive and mutagenic compounds not merely as a compliance exercise, but as a rigorous practice in rational risk mitigation.

4-Hydrazinyl-3-nitroquinoline (CAS: 23589-54-0) [1] is a bifunctional threat. To handle it safely, you must understand its molecular causality: the 3-nitroquinoline core is a well-documented DNA intercalator and potent mutagen, while the hydrazine functional group introduces severe dermal permeability, hepatotoxicity, and chemical reactivity.

When handling structural analogs like[2], standard laboratory personal protective equipment (PPE) is insufficient because it fails to account for the cumulative, asymptomatic nature of genotoxic exposure. Therefore, every protocol described below operates as a self-validating system —meaning the procedure inherently proves its own efficacy before you proceed to the next operational step.

Toxicological Causality & Hazard Architecture

Understanding the toxicological pathways of this molecule is the foundation of our PPE strategy. The compound attacks biological systems through two distinct mechanisms, requiring a multi-layered defense strategy.

Toxicity Compound 4-Hydrazinyl-3-nitroquinoline (CAS: 23589-54-0) Nitro 3-Nitroquinoline Core (Carcinogen/Mutagen) Compound->Nitro Metabolic Activation Hydrazine Hydrazine Moiety (Reactive/Hepatotoxin) Compound->Hydrazine Direct Contact/Hydrolysis DNA DNA Adduct Formation (Genotoxicity) Nitro->DNA Intercalation Hydrazine->DNA Cross-linking ROS ROS Generation & Skin Permeation Hydrazine->ROS Oxidation

Figure 1: Dual-pathway toxicological mechanism of 4-Hydrazinyl-3-nitroquinoline.

Causality-Driven PPE Specification Matrix

Do not substitute these specifications with standard laboratory equivalents. Each recommendation is mapped directly to the physicochemical properties of the compound.

PPE ComponentSpecificationCausal Justification
Respiratory Full-face PAPR or N100/P100 Particulate RespiratorLyophilized nitroquinolines form fine, statically charged aerosols. N100 filters block 99.97% of airborne particles, preventing inhalation-driven pulmonary DNA adduct formation [3].
Dermal (Hands) Double-gloving: Inner Neoprene, Outer Heavy-Duty NitrileHydrazine derivatives rapidly permeate standard latex and thin nitrile. The outer glove acts as a sacrificial barrier against chemical degradation, while the inner glove prevents skin absorption[4].
Ocular Chemical Splash Goggles + Polycarbonate Face ShieldProtects against both particulate aerosolization during weighing and reactive splashing during solvent addition.
Body Tyvek® Polyethylene-Coated CoverallsWoven cotton lab coats absorb and retain toxic dust. Impermeable Tyvek ensures particulates cannot reach the operator's skin.

Self-Validating Operational Protocols

To ensure absolute safety, the handling of 4-Hydrazinyl-3-nitroquinoline must follow a strict, self-validating workflow.

Workflow Start 1. Containment Validation Verify <-0.05 in H2O PPE 2. PPE Donning Double Nitrile, N100/P100, Tyvek Start->PPE Weigh 3. Static-Free Weighing Engage Ionizer Fan PPE->Weigh Transfer 4. Solvent Transfer Closed-System Injection Weigh->Transfer Decon 5. Oxidative Decon 10% Bleach Application Transfer->Decon Waste 6. Waste Segregation Incineration Routing Decon->Waste

Figure 2: Self-validating operational workflow for handling reactive nitroquinolines.

Phase 1: Containment & Pre-Operation
  • Airflow Validation: Activate the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC).

    • Causality: B2 cabinets provide 100% exhaust without recirculation, which is critical for highly toxic particulates.

    • Self-Validation Step: Do not rely solely on digital gauges. Use a smoke pencil at the sash edge; visual inward directional airflow must be confirmed before opening the chemical vial.

  • Static Mitigation: Position an ionizing anti-static bar near the analytical balance.

    • Causality: 4-Hydrazinyl-3-nitroquinoline powder accumulates static charge. Electrostatic discharge can cause sudden aerosolization or spark-induced decomposition of the reactive hydrazine moiety.

    • Self-Validation Step: Pass a static meter over the weighing boat; proceed only when the reading is <0.1 kV.

Phase 2: Handling & Transfer
  • Closed-System Solubilization: Whenever possible, inject the solvent directly into the original septum-sealed vial rather than transferring dry powder to a secondary container.

    • Causality: Wetting the compound immediately eliminates the dust inhalation hazard.

    • Self-Validation Step: Ensure the vial is vented with a micro-needle during solvent addition to prevent internal pressure buildup, which could cause toxic aerosol blowback.

Phase 3: Decontamination & Disposal
  • Oxidative Neutralization: Treat all contaminated surfaces, spatulas, and empty vials with a freshly prepared 10% sodium hypochlorite (bleach) solution.

    • Causality: Hypochlorite oxidizes the reactive hydrazine moiety into inert nitrogen gas and water, neutralizing the acute reactivity and hepatotoxicity risks.

    • Self-Validation Step: Observe the treated surface. The cessation of micro-bubbling (N₂ gas evolution) visually confirms that the hydrazine oxidation is complete.

  • Waste Segregation: Consolidate neutralized waste into a dedicated, labeled hazardous waste container destined for high-temperature incineration.

    • Causality: The mutagenic 3-nitroquinoline core is highly stable and must be thermally destroyed. Never mix this with acidic waste streams, which can trigger the release of toxic nitrogen oxide (NOx) gases[4].

References

  • Molport. "4-hydrazinyl-3-nitroquinoline | Molport-031-764-006". URL:[Link]

  • University of Georgia Office of Research. "4-Nitroquinoline-1-oxide SOP". URL:[Link]

  • Xenometrix. "Material Safety Data Sheet: 4-Nitroquinoline-N-oxide". URL: [Link]

Sources

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